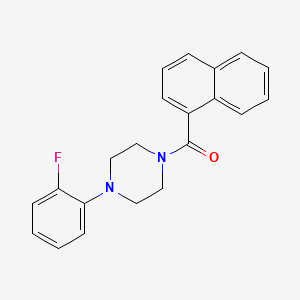![molecular formula C17H18N8O B5507410 4-(3-甲基-1H-吡唑-1-基)-6-[4-(2-吡嗪基羰基)-1-哌嗪基]嘧啶](/img/structure/B5507410.png)
4-(3-甲基-1H-吡唑-1-基)-6-[4-(2-吡嗪基羰基)-1-哌嗪基]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of pyrazolo[3,4-d]pyrimidines involves several steps, including the reaction of appropriate heterocyclic amines with intermediates like sodium salts of various substituted propenones. These steps result in the formation of compounds with a pyrazolo[3,4-d]pyrimidine skeleton. The synthesis process often employs microwave irradiation, facilitating rapid and efficient reaction conditions for the formation of these compounds (Mekky et al., 2021).
Molecular Structure Analysis Molecular structure analysis of pyrazolo[3,4-d]pyrimidine derivatives has revealed two main groups based on their hydration state: stoichiometric hydrates and those crystallizing in solvent-free forms. Hydrogen bonding plays a crucial role in the molecular arrangement, with some compounds forming two-dimensional hydrogen-bonded sheets, while others link into three-dimensional frameworks. The structural diversity is influenced by substituents on the pyrazolo[3,4-d]pyrimidine core and the presence of solvent molecules (Trilleras et al., 2008).
Chemical Reactions and Properties Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, including condensation with different reagents to form a wide range of derivatives. These reactions are often facilitated by the activation of the pyrimidine ring, allowing for the introduction of various functional groups and the formation of novel heterocyclic structures. The chemical properties of these compounds are significantly influenced by their substitution patterns, which can affect their reactivity and the types of chemical transformations they can undergo (Ali, 2009).
Physical Properties Analysis The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility and melting points, are determined by their molecular structure and the nature of their substituents. Some derivatives exhibit good solubility in common organic solvents, while others are designed to improve water solubility, particularly for biological applications. These properties are crucial for their potential use in various applications, including medicinal chemistry (Baraldi et al., 2012).
Chemical Properties Analysis The chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are characterized by their reactivity towards nucleophiles, electrophiles, and various other reagents. These properties enable the synthesis of a diverse array of compounds with potential biological activities. The electronic nature of the pyrazolo[3,4-d]pyrimidine core, along with the substituents attached to it, plays a significant role in determining the chemical behavior and stability of these compounds (Gregg et al., 2007).
科学研究应用
抗病毒和抗肠道病毒活性
Chern 等人 (2004) 的一项研究合成了一系列吡唑并[3,4-d]嘧啶,这些吡唑并[3,4-d]嘧啶对人类肠道病毒,尤其是柯萨奇病毒表现出显着的特异性和有效活性,一些衍生物以纳摩尔浓度抑制病毒复制。抗病毒功效归因于特定的结构特征,包括 N-1 位的苯基和哌嗪上的疏水二芳基甲基,表明了抗病毒药物开发的一个有前途的方向 (Chern 等人,2004).
杂环合成和化学结构
Ho 和 Suen (2013) 报道了合成新的 N-环烷烃、吗啉、哌嗪、吡唑、嘧啶和其他衍生物,这些衍生物结合了 5-氰基-4-甲基-2-苯基-(硫代)嘧啶部分。这些化合物是通过分子内环化获得的,展示了吡唑并[3,4-d]嘧啶衍生物在合成复杂杂环系统中的多功能性 (Ho & Suen,2013).
抗癌活性
El-Subbagh 等人 (2000) 合成了一系列化合物,包括吡唑并[4,3-c]吡啶和吡啶并[4,3-d]嘧啶,并筛选了它们的抗病毒和抗肿瘤活性。这些化合物表现出广泛的抗肿瘤活性,其中一些对白血病细胞系表现出中等的選擇性,突出了吡唑并[3,4-d]嘧啶衍生物在抗癌药物开发中的潜力 (El-Subbagh 等人,2000).
腺苷受体拮抗作用
Baraldi 等人 (2012) 探讨了水溶性吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶作为人 A₃ 腺苷受体拮抗剂。通过用可盐化的部分修饰 C(5) 位,他们实现了良好的水溶性和有效的受体拮抗作用,为腺苷受体靶向治疗的开发提供了见解 (Baraldi 等人,2012).
对癌细胞系的抗增殖活性
Mallesha 等人 (2012) 专注于合成 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物,并评估了它们对人癌细胞系的抗增殖活性。这些化合物表现出显着的活性,表明这些衍生物作为抗癌剂的潜力 (Mallesha 等人,2012).
安全和危害
属性
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O/c1-13-2-5-25(22-13)16-10-15(20-12-21-16)23-6-8-24(9-7-23)17(26)14-11-18-3-4-19-14/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJNWCAGTTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B5507341.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)
![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)
![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)
![[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol](/img/structure/B5507396.png)


![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5507425.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)